Methyl 4,5-dihydroxybenzofuran-2-carboxylate
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Overview
Description
Benzofuran compounds are widely distributed in nature and have been studied for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of hydroxyl groups at positions 4 and 5, along with a carboxylate ester at position 2, makes this compound particularly interesting for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dihydroxybenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate . The resulting intermediate is then subjected to reduction to yield the desired benzofuran derivative.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves scalable synthetic routes that ensure high yield and purity. Methods such as free radical cyclization and proton quantum tunneling have been developed to construct complex benzofuran rings with fewer side reactions and higher yields . These methods are conducive to large-scale production and are employed in the pharmaceutical industry for the synthesis of benzofuran-based drugs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dihydroxybenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine, which can further undergo cyclization.
Substitution: The hydroxyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including anti-tumor and antibacterial properties.
Medicine: Potential use as a lead compound for the development of new drugs targeting various diseases.
Industry: Used in the synthesis of materials with specific properties, such as antimicrobial agents.
Mechanism of Action
The mechanism of action of methyl 4,5-dihydroxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the benzofuran ring play crucial roles in its biological activity. For instance, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Known for its antimycobacterial activity.
2-Arylbenzofurans: Synthesized through various cyclization methods and studied for their biological activities.
Uniqueness
Methyl 4,5-dihydroxybenzofuran-2-carboxylate is unique due to the presence of hydroxyl groups at positions 4 and 5, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H8O5 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
methyl 4,5-dihydroxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H8O5/c1-14-10(13)8-4-5-7(15-8)3-2-6(11)9(5)12/h2-4,11-12H,1H3 |
InChI Key |
LZTSYGIVVFBCDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2O)O |
Origin of Product |
United States |
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